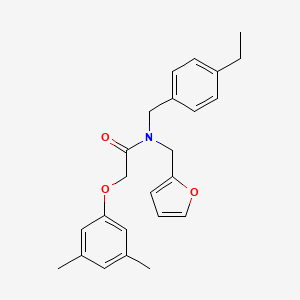![molecular formula C27H21ClN2O3S B11382474 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(2-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11382474.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(2-methylphenoxy)methyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(2-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzofuran ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(2-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole and benzofuran rings, followed by the introduction of the substituents. Common synthetic routes include:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the thiazole and benzofuran intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(2-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(2-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(2-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- N-(5-chloro-2-methoxyphenyl)-N’-(3-chlorophenyl)urea
- N-(3-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(2-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a thiazole ring and a benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H21ClN2O3S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(2-methylphenoxy)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H21ClN2O3S/c1-17-7-2-4-11-23(17)32-16-22-21-10-3-5-12-24(21)33-25(22)26(31)30-27-29-15-20(34-27)14-18-8-6-9-19(28)13-18/h2-13,15H,14,16H2,1H3,(H,29,30,31) |
InChI Key |
HUSJFRANANVQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-3-(4-fluorobenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11382400.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11382412.png)

![3-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11382429.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11382431.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11382436.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382442.png)
![9-benzyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11382447.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B11382448.png)
![4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11382468.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11382481.png)
![1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine](/img/structure/B11382486.png)

![6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382506.png)
